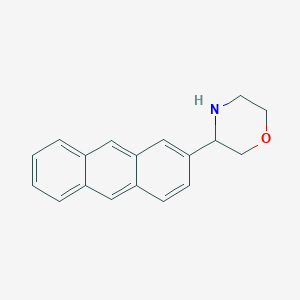

3-(2-Anthryl)morpholine

Description

3-(2-Anthryl)morpholine (CAS: 1212908-58-1) is a morpholine derivative substituted at the 3-position with an anthracen-2-yl group. The anthryl substituent introduces significant steric bulk and π-conjugation, influencing electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C18H17NO |

|---|---|

Molecular Weight |

263.3 g/mol |

IUPAC Name |

3-anthracen-2-ylmorpholine |

InChI |

InChI=1S/C18H17NO/c1-2-4-14-10-17-11-16(18-12-20-8-7-19-18)6-5-15(17)9-13(14)3-1/h1-6,9-11,18-19H,7-8,12H2 |

InChI Key |

BNYGUUWNFUJGMN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Anthryl)morpholine typically involves the reaction of 2-bromoanthracene with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The reaction is carried out in the presence of a palladium catalyst, a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is typically performed in a solvent like toluene at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Anthryl)morpholine can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can target the anthracene ring, leading to dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracene derivatives, depending on the electrophile used.

Scientific Research Applications

3-(2-Anthryl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-Anthryl)morpholine depends on its specific application. In bioimaging, the compound’s fluorescence properties are exploited. The anthracene moiety absorbs light and emits fluorescence, which can be used to visualize biological structures. In drug development, the morpholine ring may interact with biological targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

3-(2-Bromobenzyl)morpholine (CAS not provided)

- Structural Differences : Replaces the anthryl group with a 2-bromobenzyl moiety, introducing a halogen (Br) atom and a benzyl linker.

- Applications : Brominated morpholines are often intermediates in pharmaceutical synthesis, where the bromine serves as a leaving group or a site for further functionalization .

- Synthetic Pathways : Likely synthesized via alkylation of morpholine with a bromobenzyl halide, contrasting with the anthryl derivative’s coupling-based synthesis.

Ketophenmorpholine (CAS not provided)

- Structural Differences : Features a ketone group integrated into the morpholine ring, creating a bicyclic structure distinct from the anthryl-substituted analog.

- Physical Properties : Reported melting point of 168–169°C , significantly higher than typical morpholine derivatives due to increased rigidity and hydrogen-bonding capacity from the ketone.

- Synthesis: Produced via base-mediated cyclization of 2-chloroacetamidophenol or reduction of o-nitrophenoxyacetic acid, differing from the anthryl derivative’s likely palladium-catalyzed coupling .

N-(3-Phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline (CAS: 874340-08-6)

- Structural Differences : Combines a phthalimido-protected amine, a fluorinated aromatic ring, and a morpholine group. The complexity contrasts with the simpler anthryl-morpholine structure.

- Applications : Likely explored as a bioactive compound due to the phthalimido and fluoro groups, which are common in kinase inhibitors and antiviral agents .

Morpholine Peptidomimetics with Quaternary Stereocenters

- Structural Differences : Compounds synthesized via diversity-oriented synthesis (DOS) often feature quaternary stereocenters, unlike the planar anthryl group in 3-(2-Anthryl)morpholine.

- Chemical Space : Quaternary carbons increase three-dimensionality, enhancing binding specificity in biological targets. The anthryl group, however, prioritizes π-π stacking and hydrophobic interactions .

- Synthetic Strategy : Staudinger reactions and other DOS methods generate structural diversity, whereas anthryl derivatives may rely on targeted coupling reactions .

Data Table: Key Properties and Comparisons

Discussion of Substituent Impact

- Anthryl Group : Enhances UV absorbance and fluorescence, useful in optoelectronic materials. Its bulkiness may reduce solubility in polar solvents .

- Halogenated Groups (e.g., Br) : Improve reactivity for further derivatization but may introduce toxicity concerns .

- Ketone Groups : Increase hydrogen-bonding capacity and rigidity, favoring crystallinity and thermal stability .

- Phthalimido/Fluoro Groups : Enhance bioactivity and metabolic stability, common in pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.